Mono-Fluorinated Architecture vs. GBR-12909 & GBR-12935
GBR-13119 possesses exactly one 4-fluorophenyl substituent (C28H33FN2O, MW 432.57), in contrast to GBR-12909 (vanoxerine) which carries two 4-fluorophenyl groups (C28H32F2N2O, MW 450.6) and GBR-12935 which carries none (C28H34N2O, MW 414.6) . This mono-fluorination represents a discrete structural intermediate that enables both [18F]-radiolabeling (impossible for GBR-12935) and altered DAT pharmacophore interactions compared to the bis-fluorinated GBR-12909 [1]. The single fluorine atom reduces molecular weight by ~18 Da versus vanoxerine while preserving a diarylmethoxy ether scaffold essential for DAT recognition .
| Evidence Dimension | Fluorine atom count and molecular weight |
|---|---|
| Target Compound Data | 1 fluorine atom, MW 432.57 g/mol |
| Comparator Or Baseline | GBR-12909 (vanoxerine): 2 fluorine atoms, MW 450.6 g/mol; GBR-12935: 0 fluorine atoms, MW 414.6 g/mol |
| Quantified Difference | ΔF = -1 vs. GBR-12909; ΔF = +1 vs. GBR-12935; ΔMW = -18 Da vs. GBR-12909 |
| Conditions | Chemical formula and molecular weight comparison (C28H33FN2O, C28H32F2N2O, C28H34N2O) |
Why This Matters
The single fluorine atom is the minimum structural requirement for [18F]-PET tracer synthesis, a capability lacking in GBR-12935, while the absence of a second fluorine may reduce non-specific binding observed with GBR-12909.
- [1] Kilbourn MR, Haka MS, Ciliax BJ, et al. Biodistribution, dosimetry, metabolism and monkey PET studies of [18F]GBR 13119. Imaging the dopamine uptake system in vivo. Int J Rad Appl Instrum B. 1989;16(6):569-576. View Source
